molecular formula C19H21F3N2O4S B11491758 4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate

4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate

Cat. No.: B11491758
M. Wt: 430.4 g/mol
InChI Key: BJXGJFDWFMNKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-METHYLCYCLOHEXYL 3-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}PROPANOATE involves several steps. The trifluoromethoxy group is introduced using innovative reagents developed to facilitate the trifluoromethoxylation reaction . The synthetic route typically involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the benzothiazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring and the cyclohexyl group.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-METHYLCYCLOHEXYL 3-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}PROPANOATE is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other trifluoromethoxy-substituted benzothiazoles and cyclohexyl derivatives. These compounds share some chemical properties but differ in their specific structures and reactivities. The unique combination of the trifluoromethoxy group and the benzothiazole ring in 4-METHYLCYCLOHEXYL 3-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}PROPANOATE sets it apart from other similar compounds .

Properties

Molecular Formula

C19H21F3N2O4S

Molecular Weight

430.4 g/mol

IUPAC Name

(4-methylcyclohexyl) 4-oxo-4-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]butanoate

InChI

InChI=1S/C19H21F3N2O4S/c1-11-2-4-12(5-3-11)27-17(26)9-8-16(25)24-18-23-14-7-6-13(10-15(14)29-18)28-19(20,21)22/h6-7,10-12H,2-5,8-9H2,1H3,(H,23,24,25)

InChI Key

BJXGJFDWFMNKOH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.